

Application Notes and Protocols for CD56 (NCAM) Immunofluorescence Staining

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Compound of Interest

Compound Name: FY-56
Cat. No.: B15537817

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These application notes provide a detailed protocol for the immunofluorescence (IF) staining of CD56, also known as Neural Cell Adhesion Molecule (NCAM). The following sections include information on the target, a summary of quantitative data for experimental parameters, a detailed experimental protocol, and diagrams illustrating the workflow and relevant signaling pathways. It is assumed that "**FY-56**" is a reference to the CD56 protein.

Target Information

CD56 (NCAM) is a glycoprotein belonging to the immunoglobulin superfamily, playing a crucial role in cell-cell adhesion, neurite outgrowth, and synaptic plasticity.[1][2] In the hematopoietic system, CD56 is a key marker for Natural Killer (NK) cells and a subset of T cells.[1][3] It is also expressed in the nervous system and is found on various neuroectodermal-derived cells and tumors.[2] CD56 is involved in signaling pathways that regulate cell migration and adhesion, including the MAPK and PI3K pathways.[3][4]

Data Presentation

The following table summarizes typical quantitative parameters for CD56 immunofluorescence experiments. These values are starting points and may require optimization for specific experimental conditions and antibody clones.

Parameter	Recommendation	Source
Primary Antibody Dilution	1:50 - 1:400	[5][6]
1:100	[2]	
5-15 µg/mL		
Primary Antibody Incubation	30-60 minutes at Room Temperature (RT) or Overnight at 4°C	[6]
3 hours at RT or Overnight at 4°C		
Secondary Antibody Dilution	Manufacturer's Recommendation	General Protocol
Fixation	4% Paraformaldehyde for 10-20 minutes at RT	
Cold Methanol for 5-10 minutes at -20°C		
Permeabilization	0.1% - 0.5% Triton X-100 in PBS for 10-15 minutes at RT	
Blocking	1-10% Normal Serum or 1-5% BSA for 1 hour at RT	[7]

Experimental Protocols

This protocol describes the indirect immunofluorescence staining of CD56 in adherent cells.

Materials and Reagents:

- Phosphate-Buffered Saline (PBS)

- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS)
- Primary Antibody: Anti-CD56 Antibody
- Fluorochrome-conjugated Secondary Antibody
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium
- Glass coverslips and microscope slides

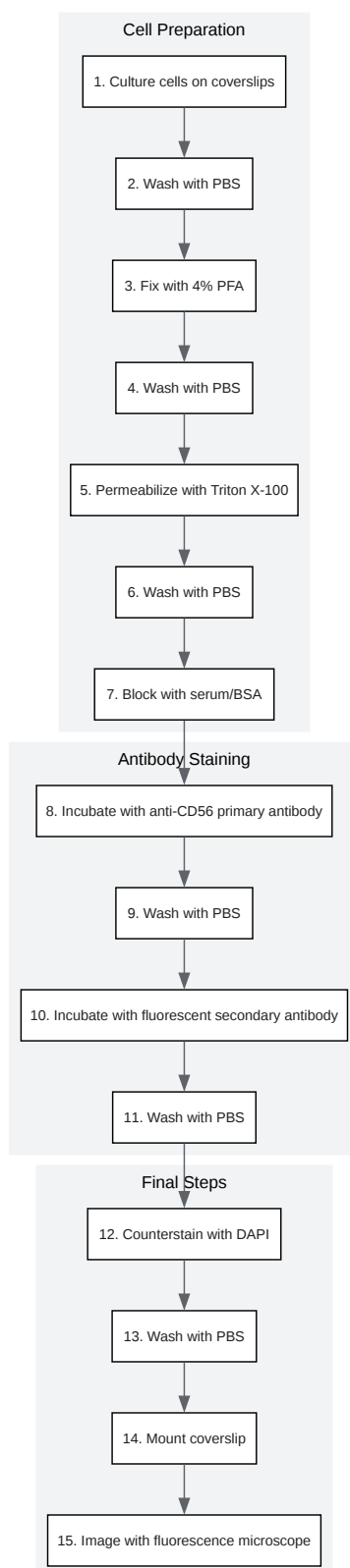
Procedure:

- Cell Culture: Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 50-70%).
- Cell Fixation:
 - Aspirate the culture medium and gently wash the cells twice with PBS.
 - Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:

- Add Blocking Buffer to cover the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the anti-CD56 primary antibody to its optimal concentration in the Blocking Buffer.
 - Aspirate the blocking solution and add the diluted primary antibody to the cells.
 - Incubate overnight at 4°C in a humidified chamber.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Dilute the fluorochrome-conjugated secondary antibody in the Blocking Buffer, protecting it from light.
 - Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature in the dark.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each in the dark.
- Counterstaining:
 - Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature in the dark.
 - Wash the cells twice with PBS.
- Mounting:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.

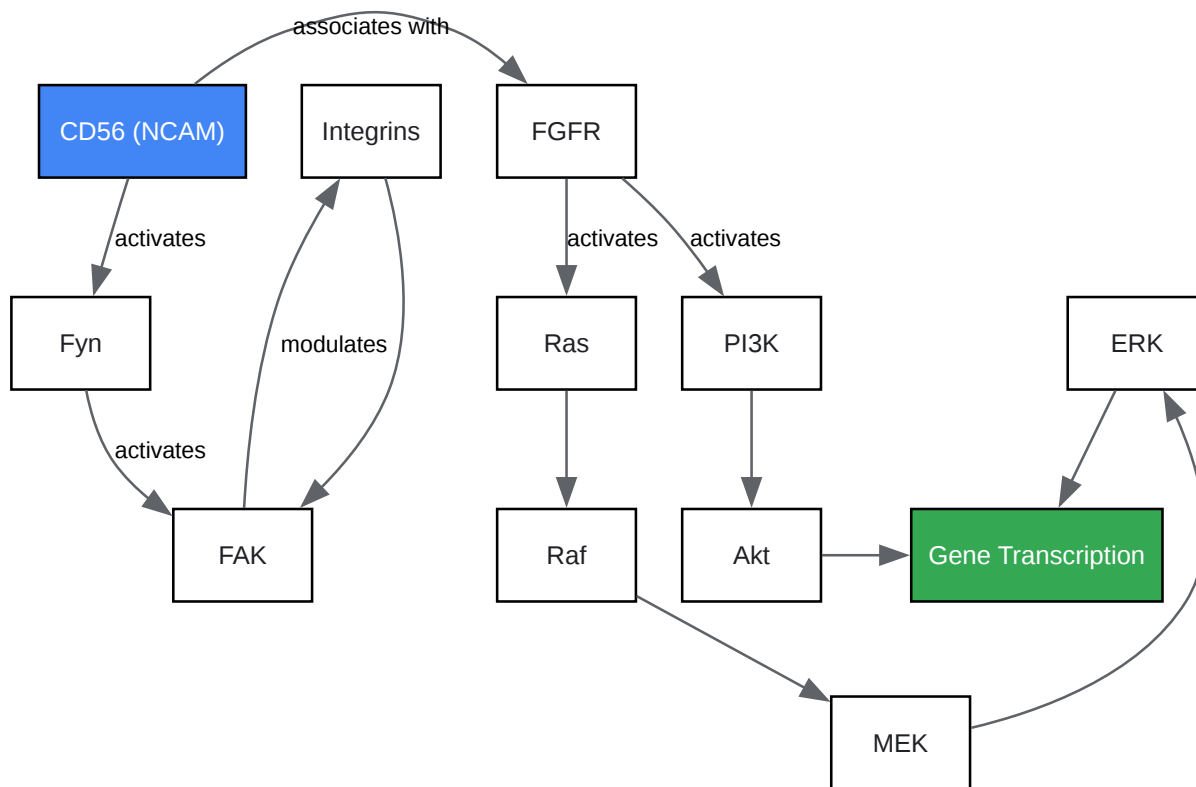
- Seal the edges of the coverslip with nail polish and allow it to dry.
- Imaging:
 - Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorochromes. Store slides at 4°C in the dark.

Mandatory Visualization



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Caption: Immunofluorescence staining workflow for CD56.



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Caption: Simplified CD56 (NCAM) signaling pathway.

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